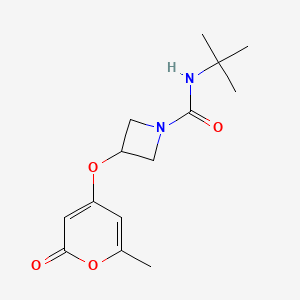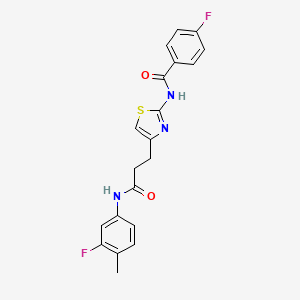
N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound has been the subject of extensive scientific research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
Further research could be conducted to elucidate the precise mechanisms by which N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide inhibits BTK and other signaling pathways involved in cancer cell growth and survival.
In conclusion, N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is a promising small molecule inhibitor that has shown potential in treating various types of cancer. Its selectivity for BTK and favorable safety profile make it an attractive candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited in certain types of cancer that do not rely on BTK signaling for growth and survival. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide in different types of cancer.
Orientations Futures
Future research on N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide could focus on several areas, including:
1. Combination therapies: N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide could be combined with other cancer therapies to enhance its efficacy and overcome resistance.
2. Biomarker identification: Biomarkers could be identified that predict response to N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide, allowing for more personalized treatment approaches.
3. Clinical trials: Further clinical trials could be conducted to evaluate the safety and efficacy of N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide in different types of cancer.
4.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide involves several steps, including the reaction of tert-butylamine with 3-bromo-1-chloroacetone to form N-(tert-butyl)-3-bromo-2-chloropropanamide. This intermediate is then reacted with 6-methyl-2-oxo-2H-pyran-4-ol to form N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-2-chloropropanamide. Finally, this compound is reacted with azetidine-1-carboxylic acid to form the desired product, N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide.
Applications De Recherche Scientifique
N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide has been extensively studied for its potential use as a cancer therapy. In preclinical studies, it has shown efficacy against various types of cancer, including B-cell malignancies and solid tumors. N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide has been shown to inhibit the growth of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Propriétés
IUPAC Name |
N-tert-butyl-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-5-10(6-12(17)19-9)20-11-7-16(8-11)13(18)15-14(2,3)4/h5-6,11H,7-8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCXEBIPZCCGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2693317.png)


![2-([1,1'-biphenyl]-4-yl)-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2693323.png)
![(E)-4-(Dimethylamino)-N-[2-(4-hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-enamide](/img/structure/B2693324.png)
![8-(sec-butyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693325.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2693328.png)
![N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693329.png)
![(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2693332.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2693335.png)
![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide](/img/structure/B2693336.png)
![3-Fluoro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2693337.png)
![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)